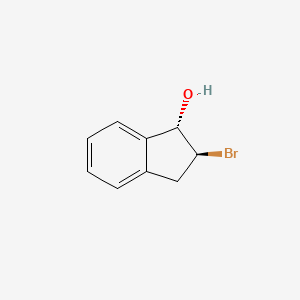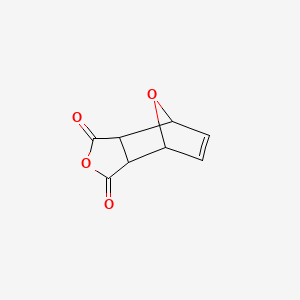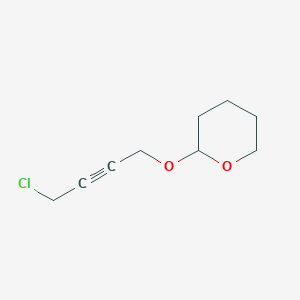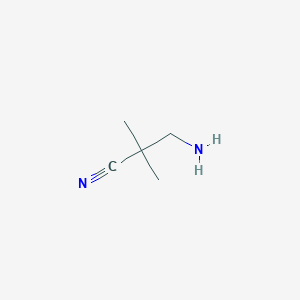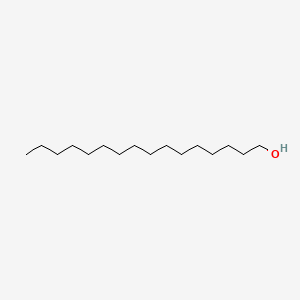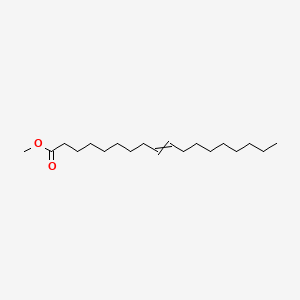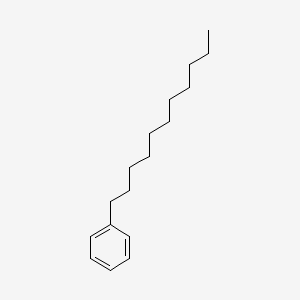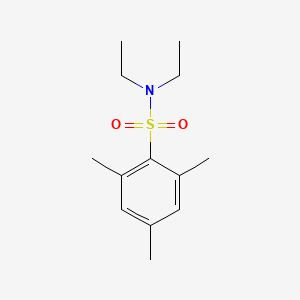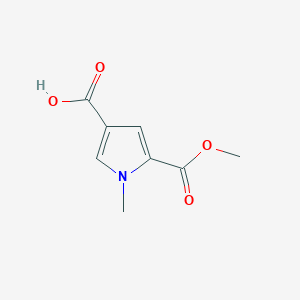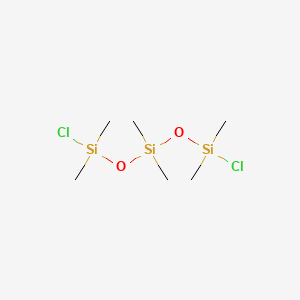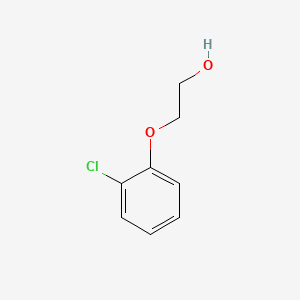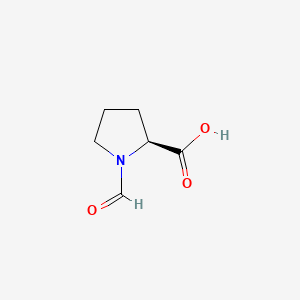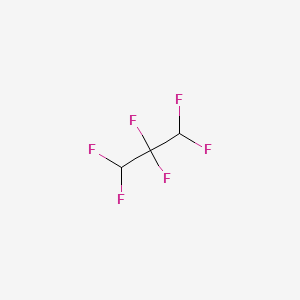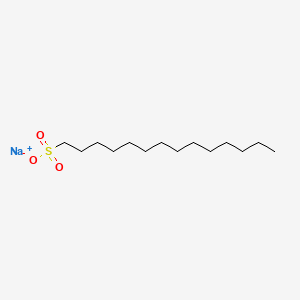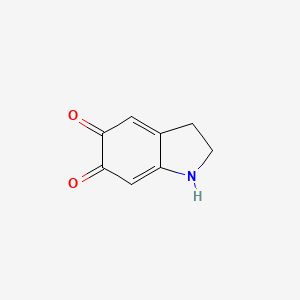
Dopaminechrome
描述
Dopaminechrome is a compound formed during the oxidation of dopamine, a neurotransmitter crucial for various physiological functions. It belongs to the class of indolediones and is characterized by its structure, which includes oxo groups at positions 5 and 6 of the indole ring. This compound is an endogenous compound that can induce neurotoxicity under certain conditions and is associated with Parkinson-like syndromes .
作用机制
Target of Action
Dopaminechrome, also known as Dopaminochrome, is closely related to dopamine, a major catecholamine neurotransmitter in the brain . This compound primarily targets dopamine receptors, which are a family of G protein-coupled receptors . These receptors mediate the action of dopamine and are crucial in regulating various functions such as movement, reward, sleep, emotions, renal functions, and gastrointestinal motility .
Mode of Action
This compound’s mode of action is believed to be similar to that of dopamine. Dopamine is a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system . It produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility . This compound is likely to interact with its targets in a similar manner, leading to changes in the physiological functions regulated by dopamine.
Biochemical Pathways
The synthesis of dopamine involves two events: the hydroxylation of L-tyrosine to DOPA catalyzed by tyrosine hydroxylase (TH), and the decarboxylation of DOPA to dopamine via aromatic L-amino acid decarboxylase (AADC) enzyme . Dopamine is then metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) enzymes, which degrade dopamine into 3,4-Dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) . This compound, being a derivative of dopamine, is likely to be involved in similar biochemical pathways.
Pharmacokinetics
The pharmacodynamic effects of dopamine show much inter-individual variability and unpredictability . It is reasonable to assume that this compound might exhibit similar pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of dopamine. Dopamine regulates a variety of functions including voluntary movement, reward, circadian rhythm, consciousness, and cognition . Overexcitation of the dopamine system can lead to manic and psychotic responses . This compound, due to its structural similarity to dopamine, might have similar effects.
Action Environment
The action of this compound is likely influenced by environmental factors. For instance, the formation of polydopamine, a dark-bioinspired polymer, is produced by the self-assembly of dopamine under aerobic conditions in an alkaline environment . The presence of oxygen is crucial for the self-polymerization of dopamine in aqueous solution . Therefore, environmental factors such as oxygen levels and pH might influence the action, efficacy, and stability of this compound.
生化分析
Biochemical Properties
Dopaminechrome is involved in the oxidation process of dopamine, a precursor of neuromelanin synthesized in the substantia nigra of the brain . The oxidation of dopamine to this compound is influenced by the presence of iron and copper ions . These ions not only accelerate the oxidation process but also promote cross-linking and degradation of 5,6-dihydroxyindole (DHI) units .
Cellular Effects
This compound’s effects on cells are primarily related to its role in dopamine metabolism. Dopamine is an essential neurotransmitter for movement control and can induce toxicity and apoptosis in cell lines when it oxidizes to aminochrome . This compound, being a product of this oxidation process, is likely to have significant effects on various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its formation through the auto-oxidation of dopamine to dopamine quinone (DQ) via dopamine semiquinone . DQ undergoes a Michael-type intramolecular cycloaddition reaction, forming leucothis compound (DAL), which is further oxidized to form 5,6-dihydroxyindole (DHI) .
Temporal Effects in Laboratory Settings
It is known that iron and copper ions can accelerate the oxidation of dopamine to this compound . This suggests that the presence of these ions could influence the temporal effects of this compound in laboratory settings.
Metabolic Pathways
This compound is involved in the metabolic pathway of dopamine, a critical neurotransmitter. Dopamine is synthesized from the amino acid tyrosine, and its metabolism involves two enzymes: tyrosine hydroxylase and dopa decarboxylase . This compound is a product of the oxidation process of dopamine in this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. Given its role in dopamine metabolism, it is likely that this compound is transported and distributed similarly to dopamine. The dopamine transporter plays a crucial role in dopamine neurotransmission by clearing dopamine from the extracellular space .
Subcellular Localization
The subcellular localization of this compound is not well-studied. It is likely to be found in areas where dopamine is present, given its role in dopamine metabolism. Dopamine is known to be localized in dopaminergic neurons of the substantia nigra and in norepinephrinergic neurons of the locus coeruleus .
准备方法
Synthetic Routes and Reaction Conditions: Dopaminechrome is typically synthesized through the oxidative polymerization of dopamine. This process involves the oxidation of dopamine to dopamine quinone, which then undergoes cyclization to form leucothis compound. Further oxidation of leucothis compound results in the formation of this compound .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally involves controlled oxidation reactions in an alkaline environment with the presence of oxygen. This ensures the efficient conversion of dopamine to this compound .
Types of Reactions:
Oxidation: this compound is primarily formed through the oxidation of dopamine.
Reduction: this compound can undergo reduction reactions, although these are less common compared to its oxidative pathways.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, gold nanoparticles, and other catalysts are commonly used to facilitate the oxidation of dopamine to this compound.
Reaction Conditions: The reactions typically occur in an alkaline environment at room temperature, with the presence of oxygen being crucial for the oxidation process.
Major Products Formed:
Dopamine Quinone: An intermediate in the formation of this compound.
Leucothis compound: A precursor to this compound formed during the cyclization of dopamine quinone.
科学研究应用
Dopaminechrome has several applications in scientific research:
相似化合物的比较
Dopachrome: Another compound formed during the oxidation of catecholamines, similar to dopaminechrome in structure and function.
Leucothis compound: A precursor to this compound, involved in the same oxidative pathways.
Dopamine Quinone: An intermediate in the formation of this compound, also involved in oxidative stress and neurotoxicity.
Uniqueness: this compound is unique due to its specific role in the oxidative pathways of dopamine and its association with neurotoxicity and neurodegenerative diseases. Its formation and reactivity make it a critical compound for studying the mechanisms of dopamine-related neurotoxicity and the development of therapeutic interventions .
属性
IUPAC Name |
2,3-dihydro-1H-indole-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEURYRPQDIBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=O)C(=O)C=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218186, DTXSID301317231 | |
| Record name | Dopaminechrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dopaminochrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39984-17-3, 67992-45-4 | |
| Record name | Aminochrome 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039984173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopaminechrome | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067992454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopaminechrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dopaminochrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


